2-Bromo-1-(2,3-difluorophenyl)ethanone
Overview
Description
2-Bromo-1-(2,3-difluorophenyl)ethanone is a useful research compound. Its molecular formula is C8H5BrF2O and its molecular weight is 235.02 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Applications
- Chemical Synthesis : 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, a related compound, is synthesized through a halogen-exchange reaction. It is effective as a chemical protective group in further esterification processes (Li Hong-xia, 2007).
- Preparation of Chalcone Analogues : It is used in the synthesis of α,β-unsaturated ketones, serving as chalcone analogues. This involves an electron-transfer chain reaction between 2-nitropropane anion and α-bromoketones (C. Curti, A. Gellis, P. Vanelle, 2007).
Computational Chemistry
- Computational Studies : The reactions between imidazole and various 2-bromo-1-arylethanones, including related compounds, have been computationally investigated using Density Functional Theory (DFT) calculations (T. Erdogan, F. Erdoğan, 2019).
Medicinal Chemistry
- Preparation of Medicinal Intermediates : For instance, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for the synthesis of Ticagrelor, a treatment for acute coronary syndromes, can be prepared from a related compound (Xiang Guo et al., 2017).
Organic Chemistry
- Facile Synthesis Techniques : The compound is involved in environmentally friendly and efficient preparation processes, like the synthesis of heterocyclic thio ethanone derivatives with antifungal activities (Song Yang et al., 2004).
- Selective Bromination : It's used in the selective α-monobromination of alkylaryl ketones, demonstrating efficient and regioselective reagent properties for electrophilic bromination (W. Ying, 2011).
Fungicidal Activity
- Synthesis of Thiazole Derivatives : 2-bromo-1-(3,4-dimethylphenyl)ethanone, a similar compound, is converted to various thiazole derivatives with potential fungicidal activity (M. S. Bashandy et al., 2008).
Safety and Hazards
The compound is classified as a non-combustible solid . It has a GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Future Directions
Mechanism of Action
Target of Action
This compound is a unique chemical provided to early discovery researchers
Mode of Action
It’s known that this compound can be used as a reagent in the preparation of new classes of anti-trypanosomal agents based on imidazopyridines .
Biochemical Pathways
It’s anticipated that the compound may interact with pathways related to trypanosomal infections, given its use in the synthesis of anti-trypanosomal agents .
Result of Action
It’s known that the compound can be used in the synthesis of anti-trypanosomal agents, suggesting potential antiparasitic effects .
Action Environment
The compound is typically stored in an inert atmosphere at 2-8°C , indicating that temperature and exposure to reactive gases may affect its stability.
Properties
IUPAC Name |
2-bromo-1-(2,3-difluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c9-4-7(12)5-2-1-3-6(10)8(5)11/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXANJKYIJPMTES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382477 | |
Record name | 2-bromo-1-(2,3-difluorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886762-77-2 | |
Record name | 2-bromo-1-(2,3-difluorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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